Levonorgestrel

Description

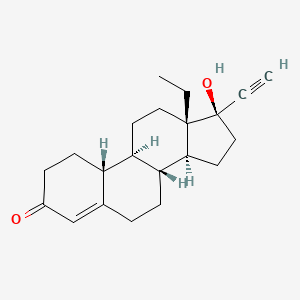

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNJERNGUHSAO-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036496, DTXSID3047477 | |

| Record name | Levonorgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Norgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levonorgestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1.73 mg/L, temp not stated., 5.83e-03 g/L | |

| Record name | Levonorgestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levonorgestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from methanol, Crystals from diethyl ether-hexane | |

CAS No. |

797-63-7, 6533-00-2 | |

| Record name | Levonorgestrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norgestrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6533-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonorgestrel [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestrel [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonorgestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levonorgestrel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levonorgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Norgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norgestrel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J8Q1747Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W7SIA7YZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levonorgestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232-239, 205-207 °C, 240 °C | |

| Record name | Levonorgestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levonorgestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Levonorgestrel's Impact on Endometrial Receptivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonorgestrel (LNG), a synthetic progestin, is widely utilized in contraception and hormonal therapies. Its primary mechanism in preventing pregnancy when used as an emergency contraceptive is the inhibition or delay of ovulation.[1][2] However, its direct effects on the endometrium, particularly concerning receptivity to embryo implantation, are a subject of extensive research. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which this compound modulates endometrial receptivity. It has been observed that long-term local delivery of LNG, such as through an intrauterine system (IUS), induces profound changes in the endometrium, including glandular atrophy, extensive decidualization of the stroma, and alterations in the expression of sex steroid receptors.[3][4] These changes create an environment that is largely non-receptive to implantation. This guide will detail the signaling pathways involved, summarize key quantitative data from various studies, and provide an overview of the experimental protocols used to elucidate these mechanisms.

Morphological and Cellular Effects of this compound on the Endometrium

This compound exerts significant effects on the structural and cellular composition of the endometrium, primarily characterized by:

-

Decidualization: Intrauterine delivery of LNG leads to extensive decidualization of endometrial stromal cells.[3] This transformation is a key feature of a receptive endometrium, but under the influence of continuous high-dose LNG, it becomes asynchronous and sustained, ultimately creating a non-receptive state.[5][6]

-

Glandular Atrophy: LNG induces atrophy of the glandular and surface epithelium of the endometrium.[3] This reduction in glandular tissue is a result of decreased proliferation and increased apoptosis.[4]

-

Vascular Changes: The local application of LNG suppresses the formation of spiral arteries and leads to the presence of large, dilated vessels.[3]

These morphological changes are underpinned by alterations in cellular proliferation and apoptosis. Studies have shown that the LNG-IUS leads to a decrease in endometrial proliferation, as indicated by a lower percentage of PCNA-positive nuclei, and an increase in apoptosis in both glandular and stromal cells.[4]

Molecular Mechanisms of Action

The effects of this compound on endometrial receptivity are mediated by a complex interplay of signaling pathways, primarily involving the modulation of steroid hormone receptors and the subsequent alteration of gene expression.

Regulation of Steroid Hormone Receptors

A key mechanism of LNG action is the downregulation of sex steroid receptors in all cellular components of the endometrium.[3]

-

Progesterone Receptors (PR): LNG significantly downregulates both progesterone receptor subtypes, PR-A and PR-B, in the glandular epithelium.[7][8] This reduction in PR expression is a critical factor in altering the normal progesterone-driven maturation of the endometrium. While PR-B is strongly suppressed, PR-A appears to be the primary mediator of the long-term effects of LNG.[9]

-

Estrogen Receptors (ER): The expression of estrogen receptors is also downregulated in response to local LNG delivery.[3][10] This contributes to the atrophic changes observed in the endometrium, as estrogen-mediated proliferative signals are diminished.

The downregulation of these receptors leads to a perturbation of progesterone-regulated local mediators, disrupting the normal signaling required for the establishment of a receptive endometrium.[3]

Signaling Pathways

The interaction of this compound with progesterone receptors initiates a cascade of intracellular events that ultimately alter gene expression. While the complete signaling network is still under investigation, a simplified representation of the key pathways is presented below.

Gene Expression Changes

This compound induces significant changes in the expression of numerous genes involved in endometrial receptivity. Studies using cDNA microarrays and real-time RT-PCR have identified several key genes that are either upregulated or downregulated in response to LNG.[11][12][13]

Table 1: Summary of Gene Expression Changes in Response to this compound

| Gene Symbol | Gene Name | Effect of LNG | Reference |

| PAEP | Progestogen Associated Endometrial Protein | Increased | [11][12][13] |

| TGM2 | Transglutaminase 2 | Increased | [11][12][13] |

| CLU | Clusterin | Increased | [11][12][13] |

| IGF2 | Insulin-like Growth Factor 2 | Increased | [11][12][13] |

| IL6ST | Interleukin 6 Signal Transducer | Increased | [11][12][13] |

| HGD | Homogentisate 1,2-Dioxygenase | Decreased | [11][12][13] |

| SAT1 | Spermidine/Spermine N1-Acetyltransferase 1 | Decreased | [11][12][13] |

| EVA1 | Eva-1 Homolog A | Decreased | [11][12][13] |

| ANXA1 | Annexin A1 | Decreased | [11][12][13] |

| SLC25A29 | Solute Carrier Family 25 Member 29 | Decreased | [11][12][13] |

| CYB5A | Cytochrome B5 Type A | Decreased | [11][12][13] |

| CRIP1 | Cysteine-Rich Protein 1 | Decreased | [11][12][13] |

| SLC39A14 | Solute Carrier Family 39 Member 14 | Decreased | [11][12][13] |

| LIF | Leukemia Inhibitory Factor | Increased (stroma) | [7][8] |

It is important to note that a single post-ovulatory administration of LNG for emergency contraception resulted in minimal changes in the gene expression profile during the receptive period, with most changes remaining within the range observed in untreated controls.[11][12][13] This suggests that the primary mechanism of emergency contraception is not the alteration of endometrial receptivity.[1][14] However, long-term exposure, as with an IUS, leads to more profound and lasting changes.

Experimental Protocols

The investigation of this compound's effects on the endometrium employs a variety of in vivo and in vitro techniques.

In Vivo Studies in Humans

A common experimental design involves the collection of endometrial biopsies from healthy female volunteers.

Protocol Overview:

-

Subject Recruitment: Healthy, non-smoking women with proven fertility are recruited.[7][8]

-

Cycle Monitoring: The menstrual cycle is monitored to determine the day of the luteinizing hormone (LH) surge.

-

Treatment: this compound is administered at a specific time relative to the LH surge (e.g., orally or vaginally).[7][8]

-

Endometrial Biopsy: An endometrial biopsy is collected during the mid-luteal phase (typically LH+6 to LH+8), which corresponds to the window of implantation.[7][8]

-

Sample Analysis: The biopsy tissue is then processed for various analyses, including:

-

Immunohistochemistry: To determine the protein expression and localization of markers such as steroid receptors, Ki-67, and cell adhesion molecules.[7][8][10]

-

Real-time Reverse Transcription PCR (RT-PCR): To quantify the mRNA expression levels of target genes.[7][8][11]

-

cDNA Microarrays: To obtain a comprehensive profile of gene expression changes.[11][12][13]

-

In Vitro 3D Endometrial Cell Culture Model

Three-dimensional (3D) cell culture models provide a valuable tool for studying the direct effects of this compound on endometrial cells in a controlled environment.[15]

Protocol Overview:

-

Cell Isolation: Endometrial epithelial and stromal cells are isolated from biopsy tissue.

-

3D Culture: The cells are co-cultured in a 3D matrix to mimic the in vivo architecture of the endometrium.

-

Treatment: The 3D cultures are treated with this compound or a control vehicle.

-

Analysis: The expression of endometrial receptivity markers is assessed using techniques such as immunohistochemistry.[15]

This model has been used to demonstrate that, in contrast to mifepristone, this compound has no significant effect on the expression of several key endometrial receptivity markers in vitro.[15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the endometrium.

Table 2: Effect of Repeated Oral this compound (0.75 mg x 4) on Endometrial Protein and mRNA Expression

| Marker | Cellular Compartment | Protein Immunoreactivity (Change vs. Control) | mRNA Expression (Change vs. Control) | Reference |

| Progesterone Receptor-A (PR-A) | Glandular Epithelium | Decreased (P = 0.03) | Not Reported | [7][8] |

| Progesterone Receptor-B (PR-B) | Glandular Epithelium | Decreased (P = 0.02) | Not Reported | [7][8] |

| Leukemia Inhibitory Factor (LIF) | Stroma | Increased (P < 0.001) | Increased (P = 0.03) | [7][8] |

Note: Vaginal administration of a single 1.5 mg dose of this compound did not cause any significant endometrial changes.[7][8]

Table 3: Effect of this compound-Releasing Intrauterine System (LNG-IUS) on Cellular Proliferation and Apoptosis

| Parameter | Change after 3 months of LNG-IUS use | Reference |

| PCNA-positive rate (proliferation) | Significantly lower | [4] |

| Apoptosis-positive rate | Significantly higher | [4] |

| Fas antigen expression | Remarkably increased | [4] |

| Bcl-2 protein expression | Decreased | [4] |

Conclusion

This compound significantly impacts endometrial receptivity, primarily through its long-term local effects within the uterus. The continuous high-dose delivery from an LNG-IUS induces a state of glandular atrophy and extensive stromal decidualization, which is non-conducive to embryo implantation.[3] This is driven by the downregulation of estrogen and progesterone receptors and the subsequent alteration of a multitude of genes involved in endometrial function.[3][7] In contrast, a single post-ovulatory dose of this compound, as used in emergency contraception, has minimal to no effect on endometrial receptivity markers, with its primary contraceptive action being the inhibition of ovulation.[1][2][11] The experimental models and data presented in this guide provide a comprehensive overview of the current understanding of this compound's mechanism of action on the endometrium, offering valuable insights for researchers and professionals in the fields of reproductive biology and drug development.

References

- 1. clae-la.org [clae-la.org]

- 2. Emergency contraception -- mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endometrial effects of intrauterine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Morphological and functional features of endometrial decidualization following long-term intrauterine this compound delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Progestin receptor isoforms and prostaglandin dehydrogenase in the endometrium of women using a this compound-releasing intrauterine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of intrauterine this compound use on the expression of c-JUN, oestrogen receptors, progesterone receptors and Ki-67 in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of single post-ovulatory administration of this compound on gene expression profile during the receptive period of the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. researchgate.net [researchgate.net]

- 14. observatoriobioetica.org [observatoriobioetica.org]

- 15. Effect of this compound and mifepristone on endometrial receptivity markers in a three-dimensional human endometrial cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Levonorgestrel in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonorgestrel (LNG), a synthetic progestin, is a widely utilized hormonal contraceptive. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles in preclinical animal models is paramount for the development of novel drug delivery systems and for predicting its efficacy and safety in humans. This technical guide provides an in-depth overview of the existing literature on the pharmacokinetics and pharmacodynamics of this compound in various animal models, presenting quantitative data in a comparative format, detailing experimental methodologies, and illustrating key pathways and workflows.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in several animal species, with rats and minipigs being the most extensively studied. These studies are crucial for determining absorption, distribution, metabolism, and excretion (ADME) properties, which inform dosage and formulation development.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in Sprague-Dawley rats and Göttingen minipigs across different routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Female Sprague-Dawley Rats

| Dose | Administration Route | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) | Bioavailability (%) | Clearance (L/hr) | Reference |

| 30 µg | Intravenous (IV) Bolus | 85.4 | - | 29.8 | - | 0.985–1.45 | [1][2][3] |

| 60 µg | Intravenous (IV) Infusion (1-hr) | - | - | 60.9 | - | - | [1][2][3] |

| 60 µg | Subcutaneous (SC) Injection | - | - | 55.0 | 90.3 | - | [1][2][3] |

| 500 µg | Oral Suspension | 334.94 | 1.89 | - | - | - | [4] |

| 500 µg | Nasal Liposomes (EPC/SG/LNG) | 416.84 | 1.02 | - | >100 | - | [4] |

| 350 µg | Nasal Liposomes (EPC/Ch/LNG) | 227.97 | 2.02 | - | >100 | - | [4] |

| 10 µg | Nasal Suspension with Chitosan | - | - | - | 101.70 | - | [5] |

| 10 µg | Nasal Suspension with Carbopol 934p | - | - | - | 99.42 | - | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Female Göttingen Minipigs

| Dose | Administration Route | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) | Bioavailability (%) | Clearance (L/hr) | Reference |

| 30 µg | Intravenous (IV) Bolus | - | - | - | - | 21.5 | [1][2][3] |

| 30 µg | Intradermal Injection | - | - | - | 97.7 | - | [1][2][3] |

Key Findings from Pharmacokinetic Studies:

-

Dose Proportionality: In rats, the exposure to this compound (as measured by AUCinf) was found to be dose-proportional. A two-fold increase in dose from 30 µg to 60 µg resulted in an approximately two-fold increase in AUCinf.[1][2][3]

-

High Bioavailability: Subcutaneous and intradermal administration of this compound in rats and minipigs, respectively, demonstrated high bioavailability (over 90%), indicating efficient absorption from these sites.[1][2][3]

-

Species Differences in Clearance: The clearance of this compound in minipigs was significantly higher (approximately 20-fold) than in rats.[1][2][3]

-

Nasal Delivery: Studies in rats have explored nasal administration as an alternative route, with liposomal formulations showing rapid absorption and high relative bioavailability compared to oral administration.[4] The use of mucoadhesive agents like chitosan and carbopol 934p in nasal formulations significantly increased bioavailability.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the pharmacokinetic and pharmacodynamic evaluation of this compound in animal models.

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in rats.

Detailed Methodologies:

-

Animal Models: Female Sprague-Dawley rats (14-18 weeks old, weighing 247-305g) and female Göttingen minipigs (5 months old, weighing 11.5-14.2kg) have been frequently used.[1][6]

-

Drug Administration:

-

Sample Collection: Blood samples are typically collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 10, 12, 24, 36, and 48 hours) from sites like the orbital vein in rats.[8]

-

Analytical Method: Plasma concentrations of this compound are quantified using sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][8][9] The validation of these methods includes assessing linearity, accuracy, precision, sensitivity, matrix effect, and recovery efficiency.[9]

-

Pharmacokinetic Analysis: Parameters like Cmax, Tmax, AUC, and clearance are estimated using noncompartmental analysis of the plasma concentration-time data.[1]

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are primarily mediated through its interaction with progesterone receptors, leading to a range of physiological responses that contribute to its contraceptive efficacy.

Mechanism of Action: Signaling Pathway

This compound primarily exerts its contraceptive effect by preventing ovulation and altering the cervical and endometrial environment.

Key Pharmacodynamic Effects:

-

Inhibition of Ovulation: The primary mechanism of action is the suppression of the pre-ovulatory luteinizing hormone (LH) surge by acting on the hypothalamus and pituitary gland, thereby inhibiting or delaying ovulation.[7][10][11][12] Studies in tammar wallabies have shown that this compound treatment prevents ovulation without blocking follicular growth. In Cebus monkeys, this compound was found to inhibit or delay ovulation when administered before the dominant follicle reached a certain size.

-

Thickening of Cervical Mucus: this compound increases the viscosity of cervical mucus, creating a barrier that hinders sperm penetration and transport.[10][11]

-

Endometrial Effects: Local administration of this compound, such as through an intrauterine system (IUS), leads to significant changes in the endometrium, including decidualization of stromal cells, atrophy of the glandular epithelium, and alterations in vascular morphology.[13] It also down-regulates the expression of estrogen and progesterone receptors in the endometrium.[14][15] These changes are thought to create an environment unfavorable for implantation. However, the role of post-fertilization effects in emergency contraception remains a subject of debate.[10][16]

-

Effects on the Estrous Cycle: In Wistar rats, administration of this compound has been shown to significantly alter the estrous cycle, potentially impairing fertility and delaying reproductive recovery.[7]

Experimental Protocols for Pharmacodynamic Studies

-

Animal Models: Wistar rats, Cebus monkeys, and tammar wallabies have been used to study the pharmacodynamic effects of this compound.[7] SCID mice with subcutaneously grafted human endometrial tissue have also been used as a model to study the local effects of this compound on the endometrium.[15]

-

Evaluation of Ovulation: Ovulation can be assessed by monitoring the estrous cycle through vaginal cytology, measuring hormone levels (LH, FSH, estradiol, progesterone), and examining the ovaries for the presence of corpora lutea.[7][17][18]

-

Assessment of Endometrial Changes: Histological analysis of endometrial tissue is performed to evaluate morphological changes. Immunohistochemistry is used to assess the expression of steroid hormone receptors and other markers of endometrial receptivity.[14][15]

-

Fertility Studies: Mating trials are conducted to assess the impact of this compound on pregnancy rates and litter sizes.[7][19]

Conclusion

This technical guide provides a consolidated overview of the pharmacokinetics and pharmacodynamics of this compound in key animal models. The quantitative data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of the preclinical profile of this compound is essential for optimizing its clinical use and for the innovation of next-generation contraceptive technologies. Further research in diverse animal models will continue to refine our understanding of this important therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacokinetics of this compound and etonogestrel in rat or minipig following intravenous, subcutaneous, or intradermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Contraceptive-induced impairment: a rodent model study of this compound and DMPA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of this compound in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ctcsrh.org [ctcsrh.org]

- 13. Endometrial effects of intrauterine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Development of an animal experimental model to study the effects of this compound on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Effects of this compound on ovulation and oestrous behaviour in the female tammar wallaby - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Treatment of endometriosis in monkeys: effectiveness of continuous infusion of a gonadotropin-releasing hormone agonist compared to treatment with a progestational steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gene Expression Changes in the Ovary Mediate Non-Anovulatory Mechanisms of Contraception with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Contraception: The Discovery and Total Chemical Synthesis of Levonorgestrel

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Levonorgestrel, a second-generation synthetic progestin, stands as a landmark achievement in medicinal chemistry and a cornerstone of modern contraception. Its development, from the initial synthesis of its racemic parent compound, norgestrel, to the isolation of the biologically active levorotatory enantiomer, represents a pivotal moment in the history of steroid chemistry and women's health. This technical guide provides an in-depth exploration of the discovery and, crucially, the total chemical synthesis of this compound, offering detailed experimental protocols and quantitative data for both the classic and contemporary industrial manufacturing routes.

A Historical Perspective: The Genesis of this compound

The story of this compound begins with the pioneering work on synthetic progestins in the mid-20th century. In 1963, a team of researchers led by G.A. Hughes at Wyeth Pharmaceuticals accomplished the first total chemical synthesis of a progestogen, a racemic mixture known as norgestrel.[1] This achievement was a significant departure from the then-common practice of semi-synthesis from natural steroid precursors.

The true breakthrough, however, came from the subsequent collaboration and work at Schering AG. Scientists at Schering undertook the resolution of the racemic norgestrel and discovered that the contraceptive activity resided almost exclusively in the levorotatory isomer, which they named this compound.[1] The dextrorotatory enantiomer was found to be biologically inactive.[1] This crucial discovery allowed for the development of oral contraceptives with a significantly reduced steroid dose, thereby minimizing potential side effects. This compound was patented in 1960 and was first introduced for medical use in combination with ethinylestradiol in 1970.[1]

The Foundational Total Synthesis: The Herchel Smith Approach

Logical Flow of the Herchel Smith Synthesis

Caption: Logical workflow of the Herchel Smith total synthesis of norgestrel and subsequent resolution to this compound.

Industrial Synthesis of this compound: The Methoxydienone Route

A common industrial synthesis of this compound starts from 18-methylestra-2,5(10)-diene-3-methoxy-17-one, often referred to as methoxydienone. This route is efficient and involves two primary transformations: ethynylation of the 17-keto group and subsequent hydrolysis of the enol ether to reveal the α,β-unsaturated ketone in the A-ring.

Quantitative Data for the Industrial Synthesis

The following table summarizes the quantitative data extracted from various patents describing the industrial synthesis of this compound from methoxydienone. It is important to note that reaction conditions and yields can vary depending on the specific patent and manufacturing scale.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield | Reference |

| Step 1: Ethynylation | Methoxydienone, Acetylene | Lithium metal, Liquid Ammonia, Tetrahydrofuran (THF) | -55 to -50 | 30 min (Li addition), 5 min (Acetylene) | Not specified for intermediate | [2][3] |

| Methoxydienone, Acetylene | Potassium tert-butoxide, THF | 5 | Not specified | 52g from 50g starting material | [4] | |

| Step 2: Hydrolysis | Dienol ether intermediate | 10% Hydrochloric acid | -10 to 60 | 1 hour at 60°C | 80% (overall) | [2] |

| Dienol ether intermediate | 20% v/v Sulphuric acid, THF | 65-68 | 1-2 hours | 84.6% | [5] |

Experimental Protocols

Protocol based on CN101982472A [2]

-

Preparation of Lithium Acetylide-Ammonia Complex: To a 1000 mL three-necked flask, add 500 mL of liquid ammonia. Maintain the temperature between -55°C and -50°C.

-

Under stirring, add 11 g of lithium metal over a period of 20 minutes.

-

Once the lithium metal has completely dissolved (indicated by a color change), bubble acetylene gas through the solution at a flow rate of 4 L/min until the blue-black color disappears and the solution becomes grayish-white. Continue bubbling acetylene for an additional 5 minutes.

-

Ethynylation Reaction: While allowing the liquid ammonia to evaporate, add 600 mL of methyl tert-butyl ether.

-

Once the volume of the reaction mixture reaches approximately 500 mL, cool the flask.

-

Prepare a solution of 500 g of methoxydienone in 1500 mL of methyl tert-butyl ether and add it dropwise to the lithium acetylide solution over 30 minutes, maintaining the reaction temperature.

-

Upon completion of the addition, the reaction to form the dienol ether intermediate is complete.

Protocol based on CN101982472A [2]

-

To the reaction mixture containing the dienol ether intermediate, add 10% hydrochloric acid until the pH reaches 1-2, while maintaining the temperature between -10°C and -5°C.

-

Slowly warm the mixture to 60°C over 20-22 minutes and reflux at this temperature for 1 hour to ensure complete hydrolysis.

-

Cool the reaction mixture to 0°C and allow the layers to separate.

-

Extract the aqueous layer twice with methyl tert-butyl ether.

-

Combine all organic phases and wash with water until the pH is neutral.

-

Concentrate the organic phase under reduced pressure.

-

To the concentrated residue, add 10 L of ethyl acetate and heat to 60°C to dissolve the product.

-

Slowly cool the solution to 10°C over 20 minutes and stir for an additional 30 minutes to induce crystallization.

-

Collect the solid product by suction filtration and dry to yield this compound. (Reported yield: 375 g, 80%).

Synthetic Pathway Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN101982472A - Synthesis process of this compound by methoxydienone - Google Patents [patents.google.com]

- 3. CN101982472B - Synthesis process of this compound by methoxydienone - Google Patents [patents.google.com]

- 4. CN111647035A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Levonorgestrel's Interaction with Progesterone and Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonorgestrel (LNG) is a synthetic second-generation progestin widely utilized in hormonal contraceptives and hormone replacement therapies. Its therapeutic efficacy is primarily attributed to its potent agonist activity at the progesterone receptor (PR). However, this compound also exhibits a significant binding affinity for the androgen receptor (AR), contributing to its androgenic effects.[1][2][3] Understanding the quantitative binding characteristics and the underlying molecular mechanisms of this compound's interaction with these nuclear receptors is critical for optimizing drug design, predicting clinical outcomes, and developing novel therapeutic agents with improved receptor selectivity.

This technical guide provides a comprehensive overview of the binding affinity of this compound for progesterone and androgen receptors, details the experimental protocols used to determine these affinities, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for progesterone and androgen receptors has been quantified in numerous studies using various experimental systems. The data, primarily presented as relative binding affinities (RBA), consistently demonstrate a high affinity for both receptors, though its affinity for the progesterone receptor is substantially higher.

| Receptor | Ligand | Relative Binding Affinity (RBA) (%) | Experimental System | Reference Compound |

| Progesterone Receptor (PR) | This compound | 323 | Not Specified | Progesterone |

| Progesterone Receptor (PR) | This compound | ~500 | Rabbit Uterine Receptors | Progesterone |

| Androgen Receptor (AR) | This compound | 58 | Not Specified | Dihydrotestosterone (DHT) |

| Androgen Receptor (AR) | This compound | 11.8 - 22.0 | Rat Prostatic Receptors | Dihydrotestosterone (DHT) |

Table 1: Relative Binding Affinity of this compound for Progesterone and Androgen Receptors. Note that RBA values can vary between studies due to differences in experimental conditions and the reference compound used.[4][5]

Receptor Signaling Pathways

The biological effects of this compound are mediated through its interaction with the progesterone and androgen receptors, which are ligand-activated transcription factors.[6][7]

Progesterone Receptor (PR) Signaling

Upon entering the cell, this compound binds to the progesterone receptor located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[8] Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs and receptor dimerization.[8][9] The activated PR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[10] This interaction recruits co-regulatory proteins (co-activators or co-repressors) to modulate the transcription of genes involved in processes such as ovulation, endometrial development, and maintenance of pregnancy.[6][8]

Androgen Receptor (AR) Signaling

The androgen receptor signaling pathway shares a similar mechanism.[11][12] this compound, acting as an androgen agonist, binds to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus.[11][13] Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, thereby regulating the expression of androgen-responsive genes that influence the development and maintenance of male characteristics and have effects on various tissues in both sexes.[7][13]

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for progesterone and androgen receptors is commonly achieved through competitive radioligand binding assays.[14][15] This technique measures the ability of an unlabeled test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to the target receptor.

Principle

A fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-dihydrotestosterone) and a receptor source are incubated with increasing concentrations of the unlabeled competitor ligand (this compound). The amount of radiolabeled ligand bound to the receptor is then measured. As the concentration of this compound increases, it displaces the radiolabeled ligand, resulting in a decrease in measured radioactivity. The concentration of this compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibitory constant (Ki).

Generalized Protocol

-

Receptor Preparation :

-

Tissues (e.g., rabbit uterus for PR, rat prostate for AR) or cells expressing the receptor of interest are homogenized in a cold lysis buffer.[16]

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.[16]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[16] Protein concentration is determined using a standard method like the BCA assay.[16]

-

-

Assay Setup :

-

The assay is typically performed in a 96-well or 384-well plate format.[16][17]

-

To each well, the following are added in order:

-

Receptor membrane preparation.

-

Increasing concentrations of unlabeled this compound (or buffer for total binding controls).

-

A fixed concentration of the radiolabeled ligand (e.g., [³H]-progesterone for PR or [³H]-DHT for AR).[17]

-

-

Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand.

-

-

Incubation :

-

The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 30°C or room temperature), to allow the binding to reach equilibrium.[16]

-

-

Separation of Bound and Free Ligand :

-

Quantification :

-

Data Analysis :

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Conclusion

This compound exhibits a high binding affinity for both the progesterone and androgen receptors, with a pronounced selectivity for the progesterone receptor. This dual activity is central to its therapeutic effects and its androgenic side-effect profile. The quantitative assessment of these binding affinities, primarily through competitive radioligand binding assays, provides crucial data for drug development and clinical application. A thorough understanding of the underlying receptor signaling pathways and the experimental methodologies used to characterize these interactions is essential for researchers and scientists in the field of reproductive health and endocrinology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS 797-63-7 | Tocris Bioscience [tocris.com]

- 6. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 10. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 12. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Levonorgestrel on Sperm Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of levonorgestrel (LNG), a synthetic progestin widely used in contraception, on human sperm function. The document synthesizes key research findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is the active component in many hormonal contraceptives, including emergency contraception (EC). While its primary contraceptive mechanisms in vivo are believed to be the inhibition of ovulation and thickening of cervical mucus, research has also explored its direct effects on spermatozoa. Understanding these in vitro effects is crucial for elucidating potential post-fertilization mechanisms of action and for the development of new contraceptive strategies. This guide focuses on the direct impact of LNG on critical sperm functions, including motility, capacitation, the acrosome reaction, and interaction with the zona pellucida.

Quantitative Data Summary

The in vitro effects of this compound on sperm function are often dose-dependent, with significant variations observed between concentrations that mimic physiological levels post-EC administration and higher experimental concentrations.

Table 1: Effects of this compound on Sperm Motility

| LNG Concentration | Sperm Type | Incubation Time | Key Findings | Reference |

| 10 ng/mL | Human | Not specified | Impaired motility | [1] |

| 100 ng/mL | Human | 3 hours | Decreased curvilinear velocity, straight-line velocity, average path velocity, and linearity. | [2] |

| Similar to serum EC dose | Human | 4 hours | No significant effect on the number of motile spermatozoa recovered from fallopian tubes. | [1][3] |

| Not specified | Human | Not specified | Uterine flushings from LNG-treated women significantly decreased total motility. | [4][5][6] |

| Not specified | Human | Not specified | Little effect on total and progressive motility, but selective inhibition of hyperactivated motility. | [7][8] |

Table 2: Effects of this compound on Acrosome Reaction (AR)

| LNG Concentration | Sperm Type | Incubation Time | Key Findings | Reference |

| 1, 10, 100 ng/mL | Human (capacitated and non-capacitated) | 30 min & 3 hours | No effect on the acrosome reaction. | [9] |

| 200, 400, 800 ng/mL | Human (capacitated) | 30 minutes | Dose-dependent increase in the acrosome reaction rate. | [10] |

| Similar to serum EC dose | Human | 4 hours | No effect on the acrosome reaction rate in spermatozoa recovered from fallopian tubes. | [1][3] |

| Not specified | Human | Not specified | Uterine flushings from LNG-treated women increased spontaneous acrosome reaction. | [4][5] |

Table 3: Effects of this compound on Sperm-Zona Pellucida (ZP) Interaction and Capacitation

| LNG Concentration | Sperm Type | Key Findings | Reference |

| 100 ng/mL | Human | Marginally decreased zona binding capacity. | [2] |

| 1, 10, 100 ng/mL | Human | No modification in the number of spermatozoa tightly bound to the human zona pellucida. | [11] |

| Not specified | Human | Uterine flushings from LNG-treated women significantly decreased sperm-ZP binding. | [4][5] |

| Not specified | Human | Uterine flushings from LNG-treated women were associated with a significant decrease in protein tyrosine phosphorylation (a marker of capacitation). | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the in vitro effects of this compound on sperm function.

Sperm Preparation

A common preliminary step in assessing sperm function is the separation of motile, morphologically normal sperm from the seminal plasma.

-

Swim-up Method:

-

Liquefied semen is layered under a suitable culture medium (e.g., Human Tubal Fluid [HTF] medium).

-

The sample is incubated at 37°C in a 5% CO₂ atmosphere for 1 hour, allowing motile sperm to swim up into the medium.

-

The upper fraction containing the motile sperm is carefully collected.

-

-

Density Gradient Centrifugation (e.g., Percoll):

-

A discontinuous density gradient (e.g., 45% and 90% Percoll) is prepared in a centrifuge tube.

-

The liquefied semen sample is layered on top of the gradient.

-

The tube is centrifuged at a low speed (e.g., 300 x g) for 20-30 minutes.

-

The seminal plasma and non-motile sperm remain in the upper layers, while the motile sperm form a pellet at the bottom.

-

The supernatant is discarded, and the sperm pellet is resuspended in fresh culture medium.

-

Assessment of Sperm Motility

Computer-Aided Sperm Analysis (CASA) is the standard for objective and detailed motility assessment.

-

A prepared sperm suspension is loaded into a counting chamber (e.g., Makler or Leja chamber).

-

The chamber is placed on the heated stage of a microscope.

-

The CASA system's software analyzes video frames to determine various motility parameters, including:

-

Total Motility (%): Percentage of sperm showing any movement.

-

Progressive Motility (%): Percentage of sperm moving in a forward direction.

-

Curvilinear Velocity (VCL; µm/s): The total distance traveled by the sperm head divided by the time elapsed.

-

Straight-Line Velocity (VSL; µm/s): The straight-line distance from the beginning to the end of the track divided by the time elapsed.

-

Average Path Velocity (VAP; µm/s): The velocity over the smoothed, average path of the sperm.

-

Linearity (LIN; %): The ratio of VSL to VCL, indicating the straightness of the swimming pattern.

-

Acrosome Reaction Assay

The acrosome reaction is typically assessed using a fluorescent probe that binds to the inner acrosomal membrane, which is exposed after the reaction.

-

Sperm are incubated under capacitating conditions (e.g., in HTF medium supplemented with bovine serum albumin [BSA] for several hours).

-

The capacitated sperm are then exposed to various concentrations of LNG or control solutions for a defined period.

-

A fluorescent probe, such as fluorescein isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA), is added to the sperm suspension.

-

After a short incubation with the probe, the sperm are washed and fixed.

-

The percentage of acrosome-reacted sperm (those exhibiting fluorescence in the acrosomal region) is determined by fluorescence microscopy or flow cytometry.

Assessment of Protein Tyrosine Phosphorylation (Capacitation Marker)

Western blotting is used to detect the increase in tyrosine phosphorylation of specific sperm proteins, a hallmark of capacitation.

-

Sperm are incubated under capacitating conditions with or without LNG.

-

At various time points, sperm samples are collected, and proteins are extracted using a lysis buffer.

-

The total protein concentration is determined (e.g., using a BCA assay).

-

Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphotyrosine.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization of protein bands corresponding to tyrosine-phosphorylated proteins.

Visualizations

The following diagrams illustrate key experimental workflows and the proposed signaling pathway for this compound's action on sperm.

Caption: General experimental workflow for assessing the in vitro effects of this compound on sperm function.

Caption: Proposed mechanism of this compound action via antagonism of the CatSper channel.

Conclusion

The in vitro effects of this compound on sperm function appear to be complex and highly dependent on the concentrations tested. At concentrations mimicking those found in serum after emergency contraception use, the effects on sperm motility and acrosome reaction are minimal or absent in several studies.[1][3][9] However, at higher, non-physiological concentrations, LNG can induce the acrosome reaction and impair motility.[2][10]

A significant finding is the inhibitory effect of LNG on the CatSper ion channel, which is crucial for sperm hyperactivation, a critical step for fertilization.[7][8] this compound acts as an antagonist to progesterone-induced calcium influx through CatSper, thereby selectively inhibiting hyperactivated motility without significantly affecting overall progressive motility. This suggests a more subtle, yet potentially significant, mechanism of action.

Furthermore, studies using uterine flushings from LNG-treated women indicate that the in vivo environment may alter sperm function more profoundly than direct in vitro exposure to LNG alone.[4][5][6] These uterine fluids were shown to decrease sperm motility, reduce capacitation-associated protein tyrosine phosphorylation, and increase the spontaneous acrosome reaction, all of which could impair fertilizing capacity.

Future research should focus on further elucidating the signaling pathways affected by this compound in sperm and bridging the gap between in vitro findings and the in vivo physiological context. A deeper understanding of these mechanisms will be invaluable for the development of novel non-hormonal contraceptives and for refining our knowledge of existing contraceptive methods.

References

- 1. In vitro assessment of some sperm function following exposure to this compound in human fallopian tubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of this compound on various sperm functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assessment of some sperm function following exposure to this compound in human fallopian tubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uterine flushings from women treated with this compound affect sperm functionality in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uterine flushings from women treated with this compound affect sperm functionality in vitro [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Steroidal Antagonists of Progesterone- and Prostaglandin E1-Induced Activation of the Cation Channel of Sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The in vitro effect of emergency contraception doses of this compound on the acrosome reaction of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The in vitro effect of this compound on the acrosome reaction of human spermatozoa from fertile men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro effect of this compound on sperm fertilizing capacity and mouse embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular and Molecular Targets of Levonorgestrel Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonorgestrel (LNG), a second-generation synthetic progestogen, is widely utilized in hormonal contraception, including emergency contraception and long-term formulations like intrauterine systems (IUS).[1][2][3] Its primary therapeutic effect is mediated through its interaction with the progesterone receptor (PR), mimicking the actions of endogenous progesterone.[1][3] This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, detailing its mechanism of action, quantitative binding affinities, effects on gene and protein expression, and the experimental protocols used to elucidate these actions.

Primary Molecular Target: The Progesterone Receptor (PR)

This compound's principal mechanism of action is its function as a potent agonist of the progesterone receptor.[1][3] The PR, a member of the nuclear receptor superfamily of ligand-activated transcription factors, exists in two main isoforms, PR-A and PR-B, which can mediate different physiological effects. Upon binding LNG, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] There, the LNG-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]

Ligand-Receptor Binding Affinities

The binding affinity of this compound to various steroid receptors has been characterized, demonstrating high affinity for the progesterone receptor and significant affinity for the androgen receptor (AR). Its affinity for other steroid receptors, such as the estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors, is considerably lower.

| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound |

| This compound | Progesterone Receptor (PR) | 323 | Progesterone |

| This compound | Androgen Receptor (AR) | 58 | Testosterone |

| This compound | Mineralocorticoid Receptor (MR) | 17 | Aldosterone |

| This compound | Glucocorticoid Receptor (GR) | 7.5 | Dexamethasone |

| This compound | Estrogen Receptor (ER) | < 0.02 | Estradiol |

| Data sourced from R&D Systems[6] |

Signaling Pathways of this compound Action

Genomic Signaling Pathway

The canonical signaling pathway for this compound is the genomic pathway, which involves the regulation of gene expression. This pathway is central to its contraceptive and therapeutic effects.

Non-Genomic Signaling Pathways

While the genomic pathway is the primary mechanism, evidence suggests that progestins can also elicit rapid, non-genomic effects. These actions are initiated at the cell membrane and involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][8][9] For this compound, these non-genomic actions may contribute to its overall physiological effects, although this area requires further research for full elucidation. This compound has been shown to inhibit contractions induced by high potassium solutions, suggesting an effect on calcium ion ingress and protein kinase C activation.[10]

Cellular Targets and Physiological Effects

This compound exerts its effects on several key tissues within the female reproductive tract, leading to its contraceptive efficacy.

Hypothalamus and Pituitary Gland

This compound's binding to progesterone receptors in the hypothalamus and pituitary gland leads to a negative feedback mechanism.[2][3][11] This suppresses the release of gonadotropin-releasing hormone (GnRH) and subsequently blunts the pre-ovulatory surge of luteinizing hormone (LH), thereby inhibiting or delaying ovulation.[2][3][11][12] This is considered the primary mechanism of action for emergency contraception.[12]

Endometrium

In the endometrium, this compound induces profound changes that are generally unfavorable for embryo implantation. It causes glandular atrophy, decidualization of the stroma, and alters the expression of numerous genes and proteins involved in endometrial receptivity.[5][13][14][15] However, studies on the effect of a single post-ovulatory dose of LNG, as used in emergency contraception, have shown minimal changes in the gene expression profile during the receptive period, suggesting that interference with endometrial receptivity is not its primary mechanism in that context.[13] Long-term exposure, as with an IUS, leads to down-regulation of androgen receptor mRNA.[14]

Table of LNG-Regulated Genes/Proteins in the Endometrium:

| Gene/Protein | Change in Expression | Method of Detection | Reference |

| Protease Activated Receptor-1 (PAR-1) | Down-regulated | Expression arrays, RT-PCR, Western blot | [15] |

| c-JUN | Maintained constant expression | Immunohistochemistry | [5] |

| Progesterone Receptor (PR) | No immunoreactivity in decidualized stromal cells | Immunohistochemistry | [5] |

| Ki-67 (proliferation marker) | Weak to moderate immunoreactivity in decidualized stroma | Immunohistochemistry | [5] |

| Androgen Receptor (AR) mRNA | Down-regulated (LNG-IUS) | Real-time quantitative RT-PCR | [14][16] |

| 17β-hydroxysteroid dehydrogenase type 2 (17βHSD2) mRNA | Significantly increased at 3 months (LNG-IUS) | Real-time quantitative RT-PCR | [14] |

| KLF4, SATB2, ANO1, HE4, DACH1 mRNA | Significantly up-regulated in LNG-resistant endometrial cancer cells | qRT-PCR | [17] |

Fallopian Tubes

This compound can affect the function of the fallopian tubes, although it does not appear to significantly alter the expression of steroid receptors (PR and ER) in this tissue.[5] Some studies suggest that LNG may impact tubal motility and the transport of the ovum or embryo.

Cervical Mucus

This compound increases the viscosity of cervical mucus, creating a barrier that impedes sperm motility and penetration.[2][3][11] This action contributes to its contraceptive effect by preventing sperm from reaching the upper reproductive tract.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound to the progesterone receptor.

-

Preparation of Receptor Source:

-

Homogenize target tissue (e.g., uterine tissue) or cells expressing the progesterone receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of LNG that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay for Transcriptional Activity

This protocol outlines a method to assess the ability of this compound to activate gene transcription via the progesterone receptor.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa or T47D cells) that is responsive to progestins.

-

Co-transfect the cells with two plasmids:

-

An expression vector for the human progesterone receptor.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).

-

-

-

Hormone Treatment:

-

After transfection, treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and luciferase expression.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them using a specific lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add a luciferase assay reagent containing the substrate luciferin.

-

-

Data Acquisition and Analysis:

-

Measure the light emission (luminescence) produced by the luciferase reaction using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

-

Proteomic Analysis of Uterine Fluid

This protocol provides a general workflow for identifying changes in the protein composition of uterine fluid in response to this compound treatment.

-

Sample Collection:

-

Collect uterine fluid from subjects during a control cycle and a this compound-treated cycle using a suitable non-invasive method.

-

-

Protein Extraction and Quantification:

-

Process the uterine fluid to extract total protein.

-

Determine the protein concentration of each sample.

-

-

Two-Dimensional Gel Electrophoresis (2D-PAGE):

-

Separate the proteins in the first dimension based on their isoelectric point (isoelectric focusing).

-

Separate the proteins in the second dimension based on their molecular weight (SDS-PAGE).

-

Stain the gels to visualize the protein spots.

-

-

Image Analysis and Spot Identification:

-

Scan the 2D gels and use image analysis software to compare the protein spot patterns between control and LNG-treated samples.

-

Identify protein spots that are differentially expressed.

-

-

Mass Spectrometry:

-

Excise the differentially expressed protein spots from the gel.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

Analyze the peptides by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine their amino acid sequence and identify the proteins.

-

Conclusion

This compound primarily exerts its physiological effects through agonistic activity at the progesterone receptor, leading to a cascade of genomic events that modulate gene expression in target tissues. Its actions on the hypothalamus, pituitary, endometrium, and cervix collectively contribute to its high contraceptive efficacy. While the genomic signaling pathway is well-established, further research into the potential non-genomic actions of this compound will provide a more complete understanding of its molecular pharmacology. The experimental approaches detailed in this guide are fundamental to the continued investigation of this compound and the development of new progestin-based therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cotransfection Assays and Steroid Receptor Biology | Springer Nature Experiments [experiments.springernature.com]

- 5. The effect of intrauterine this compound use on the expression of c-JUN, oestrogen receptors, progesterone receptors and Ki-67 in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. The role of mitogen-activated protein kinase-extracellular receptor kinase pathway in female fertility outcomes: a focus on pituitary gonadotropins regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK Signaling Pathway Is Essential for Female Reproductive Regulation in the Cabbage Beetle, Colaphellus bowringi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK Signaling Pathway Is Essential for Female Reproductive Regulation in the Cabbage Beetle, Colaphellus bowringi - PubMed [pubmed.ncbi.nlm.nih.gov]